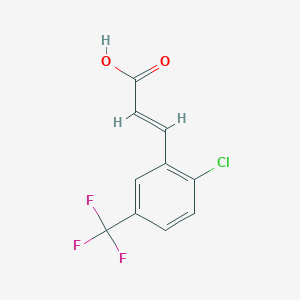

2-Chloro-5-(trifluoromethyl)cinnamic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves a series of reactions starting from commercially available precursors. For instance, the synthesis of 5-Chloro-2, 3, 4-trifluorobenzoic acid, which shares the chloro and trifluoromethyl groups with 2-Chloro-5-(trifluoromethyl)cinnamic acid, was achieved through nitration, selective reduction, diazotisation, and chlorination, resulting in excellent yield . This suggests that a similar approach could potentially be applied to synthesize 2-Chloro-5-(trifluoromethyl)cinnamic acid, with modifications to the starting materials and reaction conditions to accommodate the cinnamic acid backbone.

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(trifluoromethyl)cinnamic acid would likely resemble that of the cinnamic acid derivatives discussed in the papers. The presence of a trifluoromethyl group can significantly influence the electronic properties of the molecule due to its strong electron-withdrawing effect. This effect is evident in the synthesis of isomerically pure cinnamic acid derivatives, where the trifluoromethyl group is a key substituent . The molecular structure of such compounds is also influenced by the reaction conditions, as seen in the formation of (Z)- and (E)-isomers in the reaction of 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide .

Chemical Reactions Analysis

The chemical reactivity of cinnamic acid derivatives can be complex and is influenced by the substituents present on the aromatic ring. A relevant reaction is the Hunsdiecker reaction, where cinnamic acids react with tribromo- or trichloroisocyanuric acids to produce (E)-2-halostyrenes . This reaction proceeds via electrophilic addition of a halogen atom to the double bond and is supported by Hammett correlations and DFT calculations . This information could be extrapolated to hypothesize the reactivity of 2-Chloro-5-(trifluoromethyl)cinnamic acid under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Chloro-5-(trifluoromethyl)cinnamic acid are not directly reported in the provided papers, the properties of similar compounds can provide some insights. The presence of halogen and trifluoromethyl groups is known to affect the acidity, boiling point, and solubility of such compounds. For example, the introduction of a trifluoromethyl group into an aromatic ring increases the acidity of the carboxylic acid group due to its electron-withdrawing nature . Additionally, halogenation can increase the molecular weight and potentially the boiling point of the compound .

Scientific Research Applications

Synthetic Transformations and Fluorination Techniques

Decarboxylative Trifluoromethylation : A study demonstrated an I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids, offering a convenient access to various trifluoromethylated alkenes with high selectivity (Shang et al., 2015).

Deoxofluorination of Aromatic Acids : Research highlighted the synthesis of trifluoromethyl-substituted aromatic compounds via deoxofluorination of cinnamic acids, serving as building blocks for medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).

Aminohalogenation and Trifluoroethylation : Studies on aminohalogenation and trifluoroethylation of cinnamic esters have been developed for the synthesis of distinct derivatives, showcasing the versatility of cinnamic acid in organic synthesis (Li et al., 2000); (Zhang et al., 2017).

Photocatalytic and Superacid-Catalyzed Reactions

Photocatalytic Destruction : The photocatalytic reaction of cinnamic acid in aqueous solutions has been explored, identifying principal intermediates and investigating the impact of aqueous ions on the degradation process (Bouleghlimat et al., 2020).

Superacid-Catalyzed Reactions : A study on superacid-catalyzed reactions with arenes revealed two competing mechanisms involving dicationic intermediates, leading to chalcone-type or indanone products. This research underscores the role of superelectrophiles in cinnamic acid chemistry (Rendy et al., 2004).

Green Chemistry and Catalysis

Green Hunsdiecker Reaction : Research into the Hunsdiecker reaction with cinnamic acids has demonstrated regioselective production of halostyrenes, contributing to green chemistry practices (Sodre et al., 2013).

Nano Organo Solid Acids : The design and synthesis of novel nano organocatalysts have been explored for the synthesis of derivatives, showcasing the potential of cinnamic acid in green and mild conditions (Zolfigol et al., 2015).

Safety and Hazards

2-Chloro-5-(trifluoromethyl)cinnamic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that cinnamic acid derivatives often exert their activity through plasma membrane disruption, nucleic acid and protein damage .

Mode of Action

Cinnamic acid, a related compound, has been reported to exert its activity through plasma membrane disruption, nucleic acid and protein damage . This suggests that 2-Chloro-5-(trifluoromethyl)cinnamic acid may have a similar mode of action.

Result of Action

Cinnamic acid derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . It’s possible that 2-Chloro-5-(trifluoromethyl)cinnamic acid may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-(trifluoromethyl)cinnamic acid. For instance, the compound is considered hazardous and can cause skin irritation . . These factors could potentially affect how the compound interacts with its environment and its overall efficacy.

properties

IUPAC Name |

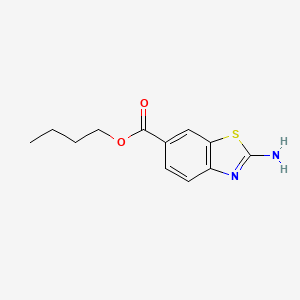

(E)-3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSLZIOZUPZJMY-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)

![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)

![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B3034054.png)

![3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3034057.png)

![1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3034059.png)